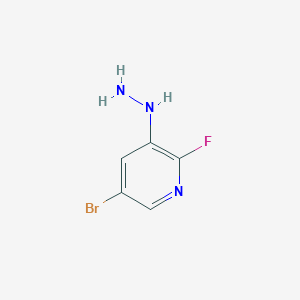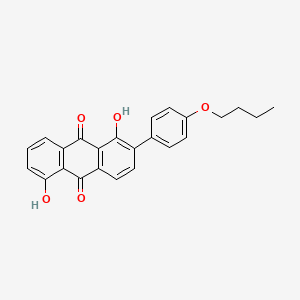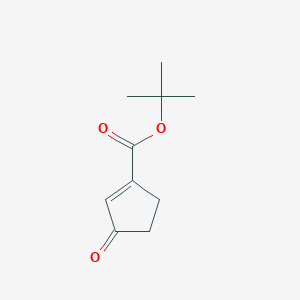
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is a chemical compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenylaceticanhydride moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride typically involves the reaction of alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid with acetic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetate
- alpha-Methoxy-alpha-(trifluoromethyl)benzyl alcohol
Uniqueness
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, ester, and alcohol counterparts
Properties
Molecular Formula |
C18H12F6O5 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
[(2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoyl] (2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H12F6O5/c19-17(20,21)15(27,11-7-3-1-4-8-11)13(25)29-14(26)16(28,18(22,23)24)12-9-5-2-6-10-12/h1-10,27-28H/t15-,16-/m0/s1 |
InChI Key |
FODRGPZKPKPAGP-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@](C(=O)OC(=O)[C@@](C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



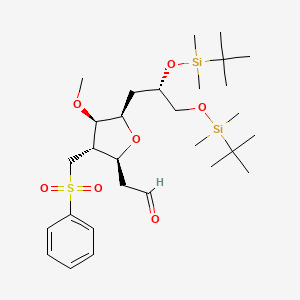
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

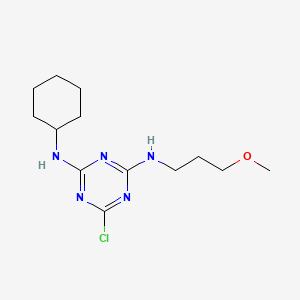
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

